molecular formula C19H18N4O B14116159 (4-([1,1'-Biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone

(4-([1,1'-Biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B14116159
M. Wt: 318.4 g/mol
InChI Key: UKVJRODNCZDEBC-UHFFFAOYSA-N
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Description

(4-([1,1’-Biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that features a biphenyl group, a triazole ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-([1,1’-Biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone typically involves a multi-step process. One common method is the Huisgen cycloaddition reaction, also known as the “click chemistry” approach, which forms the triazole ring. The reaction conditions often include the use of copper(I) catalysts and azide-alkyne cycloaddition.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-([1,1’-Biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-([1,1’-Biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its triazole ring, which is known to interact with various biological targets.

Medicine

In medicinal chemistry, (4-([1,1’-Biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone has potential applications as an anti-cancer or anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of (4-([1,1’-Biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Phenyl-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone
  • (4-(4-Methoxyphenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone

Uniqueness

(4-([1,1’-Biphenyl]-4-yl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone is unique due to its biphenyl group, which provides additional steric and electronic properties compared to similar compounds. This uniqueness can result in different biological activities and applications.

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

[4-(4-phenylphenyl)triazol-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C19H18N4O/c24-19(22-12-4-5-13-22)23-20-14-18(21-23)17-10-8-16(9-11-17)15-6-2-1-3-7-15/h1-3,6-11,14H,4-5,12-13H2

InChI Key

UKVJRODNCZDEBC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)N2N=CC(=N2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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